molecular formula C18H18FN7OS B2657243 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2034242-91-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No. B2657243
CAS RN: 2034242-91-4
M. Wt: 399.45
InChI Key: MMWGYVHAMWGDSF-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C18H18FN7OS and its molecular weight is 399.45. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetic Properties and Metabolic Pathways

Research into compounds similar to "1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone" often focuses on their pharmacokinetic properties and metabolic pathways in humans. For example, studies on the metabolism and disposition of specific piperazine-based drugs have provided insight into their absorption, distribution, metabolism, and excretion (ADME) processes. These studies are crucial for understanding how drugs are processed in the body and for identifying potential metabolites that could contribute to their pharmacological or toxicological effects (Christopher et al., 2010).

Toxicological Assessments

Toxicological assessments of new psychoactive substances, including piperazine derivatives, are essential for identifying their safety profile and potential side effects. Research in this area includes the study of their effects on the central nervous system, potential for abuse, and the impact on physical health. For instance, investigations into the prevalence of new psychoactive substances in routine cases have shed light on the changing patterns of designer drug use and their associated risks (Rust et al., 2012).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7OS/c19-14-1-3-15(4-2-14)28-11-18(27)25-9-7-24(8-10-25)16-5-6-17(23-22-16)26-13-20-12-21-26/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGYVHAMWGDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.